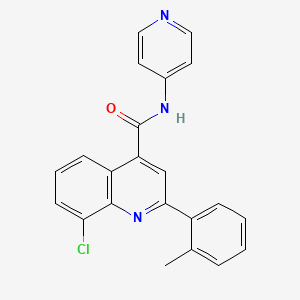
8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide
Descripción general
Descripción
8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of CK2 by 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide leads to the disruption of these cellular processes and ultimately results in anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide have been extensively studied. It has been shown to induce apoptosis in cancer cells by inhibiting CK2. It also inhibits the growth and proliferation of cancer cells by disrupting the cellular processes involved in these activities. Additionally, 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide in lab experiments include its potent inhibition of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes and cancer. Its anti-cancer and anti-inflammatory effects also make it a potential therapeutic agent for various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
The future directions for research on 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide include the development of more potent and selective CK2 inhibitors. The investigation of its potential therapeutic applications in various diseases, including cancer and inflammatory disorders, is also an area of interest. Additionally, the development of novel drug delivery systems for 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide may enhance its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of CK2 by 8-chloro-2-(2-methylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have anti-cancer effects in vitro and in vivo.
Propiedades
IUPAC Name |
8-chloro-2-(2-methylphenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-5-2-3-6-16(14)20-13-18(17-7-4-8-19(23)21(17)26-20)22(27)25-15-9-11-24-12-10-15/h2-13H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCFXOHMNRXFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-chloro-6-({[2-(4-methylbenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4817594.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4817604.png)
![N-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4817612.png)

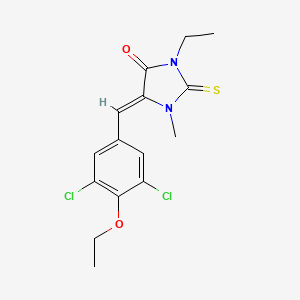
![6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4817634.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4817644.png)
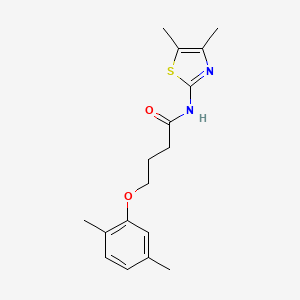
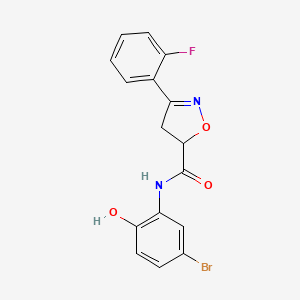
![1-(3-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4817662.png)
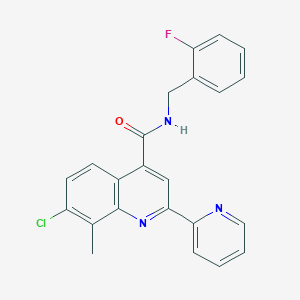
![N-[2-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4817675.png)
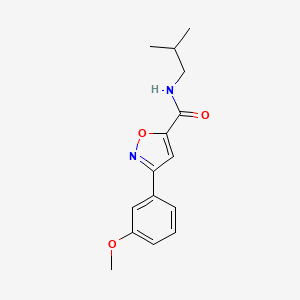
![N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4817698.png)